molecular formula C11H10N4OS B2615304 1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 886152-14-3

1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B2615304
CAS No.: 886152-14-3
M. Wt: 246.29
InChI Key: QVRBKESQQFESET-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, characterized by a fused triazole and pyrimidine ring system. Key features include:

  • Molecular Formula: C₁₁H₁₀N₄OS
  • Molecular Weight: 246.29 g/mol
  • CAS Registry Number: 886152-14-3 .
    The structure includes a 7-methyl group and a prop-2-yn-1-ylthio (S–CH₂–C≡CH) substituent at position 2, with an acetyl group at position 4. The propynylthio moiety introduces reactivity due to the terminal alkyne, which may facilitate click chemistry or covalent binding in biological systems .

Properties

IUPAC Name

1-(7-methyl-2-prop-2-ynylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-4-5-17-11-13-10-12-6-9(8(3)16)7(2)15(10)14-11/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRBKESQQFESET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)SCC#C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a triazolo[1,5-a]pyrimidine derivative with a propargyl halide in the presence of a base. The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction Mechanism

The halocyclization proceeds via a stereoselective electrophilic addition mechanism:

  • Electrophilic attack : Halogen (Br or I) adds to the terminal alkyne carbon of the propargylthio group.

  • Cyclization : Intramolecular nucleophilic attack by the thioether sulfur forms a six-membered ring.

  • Aromatization : Loss of hydrogen halide (HBr or HI) forms the stable E-halomethylidene structure .

Reaction Step Key Details Outcome
Propargylthio introductionPropargyl bromide + NaOH in ethanol (80°C, 1 h)2-propargylthio intermediate
BromocyclizationBr₂ in acetic acid (15°C, 3 h)E-bromomethylidene derivative
IodocyclizationI₂ in acetic acid (RT, 72 h)E-iodomethylidene derivative

Structural and Reactivity Insights

  • Regioselectivity : The propargylthio group directs the halocyclization to occur at the C2 position of the TPD core, ensuring regioselective formation of the triazolo[1,5-a]pyrimidine framework .

  • Stereochemical Control : The reaction exclusively yields E-isomers due to steric and electronic factors favoring the trans configuration during cyclization .

  • Functionalization Potential : The alkyne group in the propargylthio moiety offers a versatile site for further functionalization (e.g., click chemistry or hydrogenation).

Critical Analysis of Reaction Conditions

  • Temperature Sensitivity :

    • Bromocyclization requires strict temperature control (<15°C) to avoid side reactions .

    • Iodocyclization tolerates ambient conditions but requires prolonged reaction times .

  • Acidic Environment : Acetic acid acts as both a solvent and a proton source, facilitating the cyclization step .

  • Scalability : The procedure is experimentally simple, with purification involving filtration and washing steps .

Scientific Research Applications

Anticancer Potential

Recent studies have shown that derivatives of triazolo-pyrimidines exhibit promising anticancer activity. For example, a study demonstrated that triazolo-pyrimidine compounds could effectively inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. The compound's structure allows it to interact with key proteins involved in cancer progression, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Triazolo-pyrimidine derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds similar to 1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exhibit significant antibacterial and antifungal activities. These compounds have been tested against various pathogens and shown to inhibit microbial growth effectively .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Giraud et al. (2023)Protein Kinase InhibitionIdentified triazolo-pyrimidine derivatives as potent inhibitors of protein kinases with nanomolar activity .
PMC8920104 (2021)Antimicrobial ActivityDemonstrated significant antibacterial activity against clinical strains using triazolo-pyrimidine derivatives .
Patent WO2023036156A1Selective DNA-PK InhibitorsDeveloped a class of selective inhibitors with potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of 1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo[1,5-a]pyrimidine core can bind to active sites, modulating the activity of the target proteins and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical properties of triazolo-pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features/Applications
1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 2: S–CH₂–C≡CH; 6: COCH₃ C₁₁H₁₀N₄OS 246.29 886152-14-3 Reactive alkyne for conjugation
1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 2: Ph; 6: COCH₃ C₁₄H₁₂N₄O 252.28 878994-16-2 Enhanced lipophilicity
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 2: Ph; 5,7: CH₃; 6: COCH₃ C₁₅H₁₄N₄O 266.30 895360-72-2 Increased steric hindrance
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 2: CF₃; 6: COCH₃; 7: OH C₈H₅F₃N₄O₂ 252.15 1256627-91-4 Electron-withdrawing CF₃; hydrogen bonding
1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 5: CH₃; 7: 3-F-Ph; 6: COCH₃ C₁₄H₁₂FN₄O 283.27 691368-95-3 Chiral separation for enantiomeric activity
Key Observations:
  • Reactivity : The propynylthio group enables unique reactivity for covalent modifications, unlike inert substituents like phenyl or trifluoromethyl .
  • Hydrogen Bonding : Hydroxy and trifluoromethyl groups (CAS 1256627-91-4) enhance polarity and hydrogen-bonding capacity, critical for target binding .

Stability and Commercial Availability

  • Stability : Propynylthio derivatives may exhibit lower stability due to alkyne reactivity, whereas phenyl and CF₃ analogs are more robust .
  • Commercial Status : The target compound is listed as discontinued by CymitQuimica, while phenyl-substituted analogs (e.g., CAS 878994-16-2) remain available, reflecting demand for stable intermediates .

Biological Activity

1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, pharmacological effects, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of triazole derivatives with different alkylating agents. For instance, the synthesis often involves the use of 2-bromoacetophenone and triazole intermediates under reflux conditions in solvents like ethanol, leading to high yields of the desired product .

Anticancer Properties

Recent studies highlight the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound exhibited an IC50 value indicating potent activity against this cell line.
  • HEPG-2 (liver cancer) : Similar promising results were observed, suggesting its potential as a therapeutic agent for liver cancer .

Antimicrobial Activity

The compound has also shown notable antimicrobial properties. It was tested against several bacterial strains, yielding impressive results:

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus13.150
Escherichia coli11.925
Klebsiella pneumoniae12.56.2

These findings indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of several cellular pathways:

  • Apoptosis Induction : The compound has been shown to increase levels of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptosis in cancer cells.
  • Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in cancer progression and bacterial resistance mechanisms .

Case Studies

Several case studies have been published that document the efficacy of this compound in clinical settings:

  • Breast Cancer Study : A study involving MDA-MB-231 cells reported that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to controls.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth without significant toxicity, highlighting its potential for further development as a therapeutic agent .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Aromatic protons (δ 8.5–9.0 ppm) and ethanone carbonyl (δ 200–210 ppm) are diagnostic. Prop-2-yn-1-ylthio protons appear as a triplet (δ 3.1–3.3 ppm, J = 2.6 Hz) .
  • HRMS-ESI : Exact mass (calc. for C₁₂H₁₁N₃OS: 261.0634) confirms molecular formula .
    Conflicting data (e.g., unexpected NOE correlations) may indicate dynamic processes (e.g., ring puckering) or impurities. Cross-validation with IR (C≡C stretch ~2100 cm⁻¹) and XRD resolves ambiguities .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Solvent selection : Transition from THF/i-PrOH (small-scale) to DMF/H₂O (easier workup) requires re-optimization to maintain yield.
  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) or acid-base extraction .
  • Safety : Prop-2-yn-1-thiol’s volatility and toxicity necessitate closed-system reactors and scrubbers .

How does the compound’s stability under varying pH and temperature conditions impact storage and handling in biological assays?

Basic Research Focus
Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the triazole ring at pH < 3 or > 10. Lyophilization and storage at -20°C in amber vials (under N₂) preserve integrity >12 months. LC-MS monitors degradation products (e.g., opened-ring thiols) .

What comparative studies exist between this compound and structurally similar triazolo[1,5-a]pyrimidines in target selectivity?

Advanced Research Focus
Studies on AZD7648 (DNA-PK inhibitor) and UCB-FcRn-84 (FcRn binder) reveal that substituents at C-2 and C-7 dictate selectivity. For example, bulkier groups at C-2 (e.g., prop-2-yn-1-ylthio vs. methylthio) reduce off-target kinase binding by steric hindrance . Competitive binding assays (SPR/ITC) quantify selectivity ratios against related targets .

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